

# Investigating the Toxicological Profile of 5-Oxohexanoate: A Technical Guide

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## Compound of Interest

Compound Name: 5-Oxohexanoate

Cat. No.: B1238966

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Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological properties of **5-Oxohexanoate** (also known as 4-Acetylbutyric Acid or 5-Ketohexanoic Acid) have not been extensively investigated. The information provided herein is compiled from available safety data sheets and extrapolated from methodologies used for structurally related compounds. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

## Executive Summary

**5-Oxohexanoate** is a keto acid whose toxicological profile is not well-documented in publicly available literature. This technical guide serves as a foundational resource, summarizing the existing hazard information and providing a theoretical framework for its comprehensive toxicological assessment. Due to the significant data gap, this document focuses on presenting available data for **5-Oxohexanoate** and its related ester derivatives, and outlines detailed, standardized experimental protocols that can be employed to elucidate its toxicological properties. The guide also includes visualizations of a proposed toxicological testing workflow and a hypothetical metabolic pathway to aid researchers in designing future studies.

## Hazard Identification and Classification

While comprehensive toxicological studies are lacking, a Safety Data Sheet (SDS) for 5-Oxohexanoic Acid provides baseline hazard information according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Table 1: GHS Hazard Classification for 5-Oxohexanoic Acid<sup>[1]</sup>

Hazard Class	Hazard Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation.

For context, the GHS classifications for structurally related ester compounds, Methyl **5-oxohexanoate** and Ethyl **5-oxohexanoate**, are presented below. It is critical to note that these classifications apply to the ester forms and may not be representative of the parent carboxylic acid.

Table 2: GHS Hazard Classification for Related **5-Oxohexanoate** Esters

Compound	Hazard Class	Hazard Statement	Source
Methyl 5-oxohexanoate	Flammable liquids	H227: Combustible liquid	<a href="#">[2]</a>
Skin corrosion/irritation	H315: Causes skin irritation	<a href="#">[2]</a> <a href="#">[3]</a>	
Serious eye damage/eye irritation	H319: Causes serious eye irritation	<a href="#">[2]</a> <a href="#">[3]</a>	
Specific target organ toxicity — single exposure	H335: May cause respiratory irritation	<a href="#">[2]</a>	
Ethyl 5-oxohexanoate	Flammable liquids	H227: Combustible liquid	<a href="#">[4]</a>
Acute toxicity, oral	H302: Harmful if swallowed	<a href="#">[5]</a>	
Skin corrosion/irritation	H315: Causes skin irritation	<a href="#">[4]</a> <a href="#">[5]</a>	
Serious eye damage/eye irritation	H319: Causes serious eye irritation	<a href="#">[4]</a> <a href="#">[5]</a>	
Specific target organ toxicity — single exposure	H335: May cause respiratory irritation	<a href="#">[4]</a> <a href="#">[5]</a>	

## Quantitative Toxicological Data

As of the date of this document, no quantitative in vivo or in vitro toxicological data such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or IC50 (half-maximal inhibitory concentration) values for **5-Oxohexanoate** have been found in the reviewed literature.

Table 3: Summary of Quantitative Toxicological Endpoints for **5-Oxohexanoate**

Toxicological Endpoint	Test Species/System	Route of Administration	Value
Acute Oral Toxicity (LD50)	No data available	Oral	No data available
Acute Dermal Toxicity (LD50)	No data available	Dermal	No data available
Acute Inhalation Toxicity (LC50)	No data available	Inhalation	No data available
Repeated Dose Toxicity (NOAEL)	No data available	No data available	No data available
Cytotoxicity (IC50)	No data available	In vitro	No data available
Genotoxicity	No data available	In vitro / In vivo	No data available
Carcinogenicity	No data available	No data available	No data available

## Proposed Experimental Protocols for Toxicological Assessment

To address the existing data gaps, a tiered toxicological evaluation is proposed. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

### Acute Oral Toxicity Assessment (OECD Guideline 420: Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance and allows for its classification according to the GHS.[\[6\]](#)[\[7\]](#)

- **Test Principle:** The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight).[\[6\]](#) The procedure avoids using mortality as the primary endpoint and instead relies on the observation of clear signs of toxicity.

- Test Animals: Healthy, young adult female rats are the preferred species. Animals are fasted prior to dosing.[6]
- Procedure:
  - A starting dose (e.g., 300 mg/kg) is selected based on any available information.[6]
  - A single animal is dosed by gavage.[6]
  - The animal is observed for a minimum of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as for mortality.[6]
  - Depending on the outcome (survival or evident toxicity/death), additional animals are dosed sequentially at higher or lower fixed dose levels to determine the dose that causes evident toxicity but no mortality.
- Data Analysis: The results allow for the classification of the substance into a GHS category based on the dose at which evident toxicity is observed.

## Dermal and Ocular Irritation Assessment

This in vitro method provides information on the potential of a substance to cause skin irritation. [8][9][10]

- Test Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. Irritant substances are identified by their ability to decrease cell viability below a defined threshold.[10]
- Procedure:
  - The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to the surface of the RhE tissue.[11]
  - After a 4-hour exposure period, the tissue is rinsed.[8][12]
  - Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified spectrophotometrically.[10]

- Data Analysis: If the mean cell viability is reduced to  $\leq 50\%$  of the negative control, the substance is classified as a skin irritant (GHS Category 2).[\[8\]](#)[\[10\]](#)

This in vivo test determines the potential for a substance to produce irritation or corrosion to the eye.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Test Principle: A single dose of the substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation is scored at specific intervals.[\[13\]](#)
- Test Animals: Healthy, young adult albino rabbits are the preferred species.[\[13\]](#)
- Procedure:
  - A weight-of-evidence analysis of existing data should be performed first to avoid unnecessary animal testing.[\[13\]](#)
  - If the test is necessary, it is initiated using a single animal. The test substance is instilled into the conjunctival sac.[\[14\]](#)
  - The eyes are examined at 1, 24, 48, and 72 hours after application, and observations of the cornea, iris, and conjunctiva are scored.[\[16\]](#)
  - If a severe irritant or corrosive effect is not observed, the response is confirmed using up to two additional animals.[\[13\]](#)[\[14\]](#)
- Data Analysis: The scores are used to classify the substance according to its eye irritation potential under the GHS.

## Genotoxicity Assessment

This test is widely used to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Test Principle: The test utilizes bacterial strains that are auxotrophic for an amino acid (e.g., histidine) due to a mutation. The bacteria are exposed to the test substance and plated on a

minimal medium lacking the specific amino acid. Only bacteria that undergo a reverse mutation can synthesize the amino acid and form colonies.[17][18]

- Procedure:
  - The test can be performed using the plate incorporation or pre-incubation method.[20]
  - Several concentrations of **5-Oxohexanoate** are tested, both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[17]
  - The number of revertant colonies is counted for each concentration and compared to a negative (solvent) control.
- Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

This assay detects damage to chromosomes or the mitotic apparatus.[21][22][23][24]

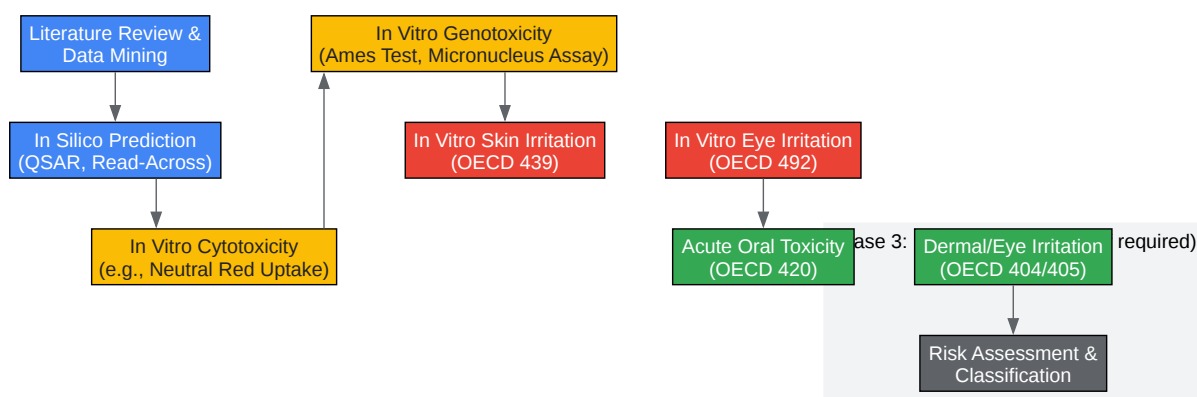
- Test Principle: Cultured mammalian cells are exposed to the test substance. Micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division, are scored.[21]
- Procedure:
  - Appropriate cell lines (e.g., human peripheral blood lymphocytes or CHO cells) are incubated with several concentrations of **5-Oxohexanoate**, with and without metabolic activation (S9).[24]
  - Treatment with cytochalasin B is used to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one nuclear division.[21][23]
  - Cells are harvested, fixed, and stained, and the frequency of micronucleated cells is determined by microscopy.[24]
- Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-loss)

potential.

## Visualizations: Workflows and Pathways

### General Toxicological Assessment Workflow

The following diagram illustrates a logical workflow for the toxicological assessment of a novel chemical with limited existing data, such as **5-Oxohexanoate**.

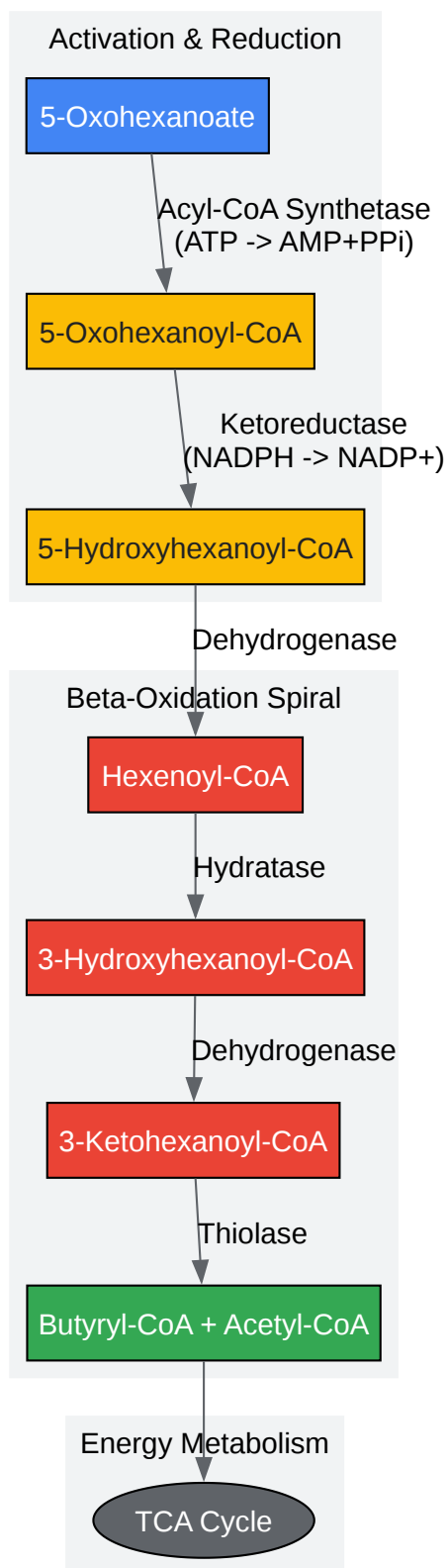


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A proposed workflow for toxicological assessment.

### Hypothetical Metabolic Pathway of 5-Oxohexanoate

Based on the metabolism of other short-chain fatty acids and keto acids, a plausible, though hypothetical, metabolic pathway for **5-Oxohexanoate** is proposed below. This pathway would require experimental validation.



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A hypothetical metabolic pathway for **5-Oxohexanoate**.

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